N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-15(28)24-18-3-5-19(6-4-18)33(29,30)27-10-8-16(9-11-27)20-13-21(26-25-20)17-2-7-22-23(12-17)32-14-31-22/h2-7,12-13,16H,8-11,14H2,1H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIHINOJMCINOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the 1,3-benzodioxole moiety: This can be achieved by the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, followed by reduction with lithium tetrahydroaluminate.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Coupling reactions: The final compound is obtained by coupling the synthesized intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂-NR₂) group undergoes hydrolysis and substitution reactions under controlled conditions.
Mechanistic Insights :
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Acidic hydrolysis proceeds via protonation of the sulfonamide oxygen, followed by cleavage of the S-N bond.
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Alkaline hydrolysis involves nucleophilic attack by hydroxide ions on the electrophilic sulfur atom .
Acetamide Group Reactivity
The acetamide (-NHCOCH₃) group is susceptible to hydrolysis and redox reactions.
Key Observation :
The acetamide group shows slower hydrolysis kinetics compared to aliphatic amides due to electron-withdrawing effects from the adjacent sulfonyl group.
Benzodioxole Ring Reactions
The 1,3-benzodioxole moiety participates in ring-opening and oxidation reactions.
Structural Impact :
Oxidation disrupts the electron-rich aromatic system, reducing the compound’s fluorescence properties .
Pyrazole Ring Reactivity
The pyrazole ring undergoes electrophilic substitution and coordination reactions.
Regioselectivity :
Electrophilic attack occurs preferentially at the C-4 position of the pyrazole due to electron-donating effects from the adjacent piperidine nitrogen .
Piperidine Ring Modifications
The piperidine group participates in alkylation and ring-opening reactions.
Applications :
N-Alkylation enhances solubility in polar solvents (e.g., water solubility increases from 0.2 mg/mL to 12 mg/mL) .
Cross-Coupling Reactions
The aryl sulfonyl group facilitates Suzuki-Miyaura and Ullmann couplings.
Catalytic Efficiency :
Pd-based catalysts show higher turnover numbers (TON=1,200) compared to Cu systems (TON=450) .
Stability Under Environmental Conditions
The compound degrades under UV light and elevated temperatures.
Storage Recommendations :
Store in amber vials at -20°C to minimize photolytic and thermal degradation .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, sulfonamide derivatives have been explored for their cytotoxic effects against various cancer cell lines. Studies suggest that N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide may possess similar potential due to the presence of the benzodioxole and pyrazole moieties, which have been linked to anti-tumor activities in related compounds .
Anti-inflammatory Properties
Molecular docking studies have shown that compounds with the benzodioxole structure can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results suggest that this compound could be optimized for further development as an anti-inflammatory agent .
Biochemical Research
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor is noteworthy. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which could be leveraged in biochemical assays to explore its efficacy against various targets .
Molecular Interaction Studies
In silico studies can provide insights into the interaction dynamics between this compound and biological macromolecules. These studies enhance our understanding of the compound's binding affinities and mechanisms of action at the molecular level .
Material Science Applications
Synthesis of Functional Materials
The unique structural features of this compound make it a candidate for developing functional materials. Its potential use in creating polymers or nanomaterials with specific properties can be explored through various synthetic pathways that incorporate this compound into larger frameworks .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on sulfonamide derivatives | Demonstrated cytotoxic effects against breast and colon cancer cell lines | Supports potential anticancer applications of N-[4-{...}] |
| Molecular docking analysis | Identified 5-lipoxygenase as a target for anti-inflammatory activity | Highlights therapeutic potential in inflammation-related diseases |
| Synthesis of pyrazole derivatives | Showed diverse biological activities including enzyme inhibition | Suggests similar applications for N-[4-{...}] due to structural similarities |
Mechanism of Action
The mechanism of action of N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The 1,3-benzodioxole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The pyrazole ring may also contribute to the compound’s activity by interacting with specific protein targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on core motifs, substituents, and inferred pharmacological properties:
Key Structural and Functional Insights:
Role of Piperidine : The target compound and Analog 5 incorporate piperidine, which may improve solubility and provide a hydrogen-bonding interface absent in Analog 1 and 2. Piperidine's rigidity could also influence binding pocket interactions .
Sulfonyl vs. In contrast, sulfanyl groups (Analog 3) may introduce redox-sensitive properties .
Benzodioxole vs. Halogenated Substituents : The benzodioxole moiety in the target compound offers metabolic resistance compared to halogenated analogs (e.g., Analog 2’s chlorophenyl), which may undergo faster hepatic clearance .
Heterocyclic Diversity : Pyrazole (target, Analog 1–2) and triazole/thiazole (Analog 3–5) cores dictate distinct pharmacophores. Pyrazoles are often associated with kinase inhibition, while thiazoles are prevalent in antiproliferative agents .
Biological Activity
N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, mechanisms of action, and structural characteristics that contribute to its efficacy.
Structural Overview
The compound features several notable structural elements:
- Benzodioxole moiety : This component is known for its role in enhancing bioactivity through various interactions.
- Pyrazole ring : Contributes to the compound's ability to interact with biological targets.
- Piperidine derivative : Enhances solubility and bioavailability.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria.
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Mechanism of Action :
- The compound acts as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against multidrug-resistant organisms such as Acinetobacter baumannii .
- It may interfere with bacterial cell wall synthesis or disrupt membrane integrity, although specific pathways for this compound require further elucidation.
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Research Findings :
- In a study evaluating a series of pyrazole compounds, several derivatives showed direct antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 µg/mL to 32 µg/mL against various bacterial strains .
- Notably, compounds structurally related to this compound demonstrated synergistic effects when combined with colistin against resistant strains .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar pyrazole derivatives:
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound 15 | Staphylococcus aureus | 32 | Moderate |
| Compound 16 | Bacillus subtilis | 16 | Significant |
| Compound 40 | Enterococcus faecalis | 32 | Moderate |
| Compound 42 | Streptococcus pyogenes | 16 | Significant |
These findings illustrate the potential for developing new antibiotics based on the structural framework of this compound.
Cytotoxicity and Selectivity
Research into the cytotoxic effects of pyrazole derivatives indicates that while some compounds exhibit antibacterial properties, they also need to be evaluated for cytotoxicity to ensure safety for therapeutic use. The balance between efficacy and toxicity is critical in drug development.
Future Directions
Further research is warranted to:
- Investigate the detailed mechanisms of action at a molecular level.
- Explore structure–activity relationships (SAR) to optimize potency and selectivity.
- Conduct in vivo studies to assess pharmacokinetics and therapeutic efficacy in animal models.
Q & A
Q. What are the key steps in synthesizing N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves a multi-step process, starting with the preparation of the 1,5-diarylpyrazole core. Key steps include:
- Condensation : Formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or enol ethers .
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides in the presence of pyridine as a base and zeolite (Y-H) as a catalyst under reflux (150°C) .
- Acetylation : Final acetylation of the amino group using acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., dimethylformamide) .
- Optimization : Reaction yields can be improved by controlling stoichiometry (equimolar ratios), catalyst loading (0.01 M zeolite), and purification via recrystallization from ethanol .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- Spectroscopy :
- 1H/13C NMR : To confirm proton environments (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm) and carbon backbone .
- IR Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry : LC-MS for molecular ion ([M+H]⁺) and fragmentation pattern analysis .
- Elemental Analysis : To verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound, and what are their limitations?
- Methodological Answer :
- PASS Program : Predicts potential biological targets (e.g., kinase inhibition, GPCR modulation) based on structural descriptors .
- Molecular Docking : Used to simulate binding interactions with target proteins (e.g., COX-2, PI3K). For example, the benzodioxol group may engage in π-π stacking with aromatic residues in enzyme active sites .
- Limitations : Predictions rely on existing databases and may overlook off-target effects. Experimental validation (e.g., in vitro enzymatic assays) is essential .
Q. What strategies can resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies may arise from assay variability or structural impurities. Mitigation strategies include:
- Orthogonal Assays : Replicate results using multiple methods (e.g., cell viability assays + target-specific enzymatic tests) .
- Dose-Response Studies : Establish EC50/IC50 curves to confirm potency thresholds .
- Structural Reanalysis : Verify compound purity via HPLC (>98%) and re-examine stereochemistry using chiral chromatography .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : Focus on modifying key substituents:
- Benzodioxol Group : Replace with other electron-rich aromatic systems (e.g., 4-fluorophenyl) to enhance target affinity .
- Piperidine Sulfonyl Linker : Explore bulkier substituents (e.g., tert-butyl) to improve metabolic stability .
- Acetamide Moiety : Introduce methyl or hydroxy groups to optimize solubility and bioavailability .
- Example : Substituting the benzodioxol with a 4-fluorophenyl group increased antiproliferative activity in HT-29 cells by 40% .
Method Development Questions
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
- Methodological Answer :
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, A549) with IC50 determination .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic populations .
- Target Engagement : Western blotting for downstream biomarkers (e.g., cleaved caspase-3, PARP) .
Q. How can researchers address poor aqueous solubility during formulation studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) for in vivo dosing .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm) via solvent evaporation to enhance bioavailability .
- Salt Formation : Convert the free base to a hydrochloride salt using HCl in methanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
